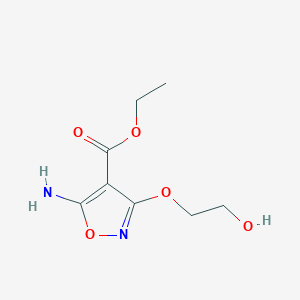![molecular formula C10H8N6 B1304466 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-68-8](/img/structure/B1304466.png)
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Übersicht
Beschreibung
The compound 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic molecule that belongs to the class of triazolopyrimidines. This class of compounds has been the subject of various studies due to their potential biological activities and their interesting chemical properties.
Synthesis Analysis
The synthesis of triazolopyrimidines can be achieved through various methods. One approach involves the solution-phase parallel synthesis of a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, which may be related to the target compound . Another method includes the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which are structurally similar to the compound of interest . Additionally, the synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines provides insights into the introduction of fluorine substituents in the triazolopyrimidine core .
Molecular Structure Analysis
The molecular and crystal structure of related triazolopyrimidines has been studied, providing information on the conformation and crystal packing of these molecules. For instance, the structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine has been determined, showing monoclinic symmetry and specific hydrogen bonding patterns . This information is valuable for understanding the structural characteristics of the target compound.
Chemical Reactions Analysis
Triazolopyrimidines undergo various chemical reactions, including substitution reactions that can modify the pyridine and triazole moieties . The reactivity of these compounds allows for the introduction of different functional groups, which can significantly alter their physical and chemical properties, as well as their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The introduction of substituents such as fluorine can affect the tautomeric preferences and antiproliferative activities against cancer cell lines . The solubility, melting point, and stability of these compounds can also vary depending on the nature and position of the substituents.
Case Studies
Several studies have evaluated the biological activities of triazolopyrimidines. For example, novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have shown remarkable anti-epileptic activities in vitro . Additionally, the antimicrobial and antifungal activities of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols have been investigated, highlighting the potential of these compounds in therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Nitration and Reduction : Gazizov et al. (2020) studied the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to nitration products in the pyrimidine and/or pyrazole ring. Subsequently, these nitrated compounds were reduced to [1,2,4]triazolo[1,5-a]pyrimidin-6,7-diamines, yielding a series of compounds for further research (Gazizov et al., 2020).
Synthesis and Structural Analysis : Dolzhenko et al. (2008) synthesized a series of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines. Their structural properties were confirmed through NMR spectral data, and the tautomeric preferences of the compounds were established using 2D NOESY experiments (Dolzhenko et al., 2008).
Condensation Reactions : Komykhov et al. (2017) reported the synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7-ols through three-component reactions, indicating the versatility of these compounds in chemical synthesis (Komykhov et al., 2017).
Diversity Oriented Synthesis : Pyatakov et al. (2015) explored the acid-catalyzed condensation between 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and various 1,3-diketones, leading to a range of polycyclic derivatives. This highlights the potential for creating a diverse array of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold (Pyatakov et al., 2015).
Biological Activities
Antiproliferative Activity : Dolzhenko et al. (2008) also evaluated the antiproliferative activity of synthesized 1,2,4-triazolo[1,5-a][1,3,5]triazines against cancer cell lines, suggesting potential applications in cancer research (Dolzhenko et al., 2008).
Anti-epileptic Properties : Ding et al. (2019) synthesized [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives and evaluated their anti-epileptic activities, indicating potential applications in neurological disorders (Ding et al., 2019).
Antimicrobial and Antifungal Activities : Komykhov et al. (2017) investigated the in vitro antimicrobial and antifungal activities of synthesized [1,2,4]triazolo[1,5-a]pyrimidin-7-ols, demonstrating their potential use in developing new antimicrobial agents (Komykhov et al., 2017).
Zukünftige Richtungen
The [1,2,4]triazolo[1,5-a]pyrimidines, including “7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine”, have aroused the interest of researchers due to their significant biological activities . Future research may focus on exploring their potential applications in medicinal chemistry and agriculture, as well as developing more efficient synthesis methods .
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold can act as inhibitors, binding to their target sites more strongly than the natural substrates .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-9-14-10-13-6-4-8(16(10)15-9)7-3-1-2-5-12-7/h1-6H,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWHVVHZTPBRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210235 | |
| Record name | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
CAS RN |
303145-68-8 | |
| Record name | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)



![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)
![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)


![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)
